molecular formula ORhSn B12539599 lambda~2~-Stannanone--rhodium (1/1) CAS No. 143080-35-7

lambda~2~-Stannanone--rhodium (1/1)

Cat. No.: B12539599
CAS No.: 143080-35-7
M. Wt: 237.61 g/mol
InChI Key: PNCIRAHQBGWOHL-UHFFFAOYSA-N
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Description

λ²-Stannanone–rhodium (1/1) is a coordination complex where a rhodium center is bonded to a stannanone ligand (SnO) in a 1:1 stoichiometric ratio. The "λ²" notation indicates a specific bonding mode, likely describing the ligand’s hapticity or coordination geometry. Rhodium, a group 9 transition metal, is known for its catalytic properties in hydrogenation, hydroformylation, and C–H activation reactions. Stannanone, a tin(II) oxide derivative, acts as a Lewis base, donating electron density to the rhodium center. This complex is synthesized via reactions between rhodium precursors (e.g., RhCl₃) and organotin oxides under controlled conditions, often requiring inert atmospheres due to the air-sensitive nature of tin(II) compounds .

Structural studies suggest a square-planar or trigonal-bipyramidal geometry for the rhodium center, with Sn–O–Rh bridging motifs. Spectroscopic characterization (e.g., IR, NMR) reveals strong Rh–Sn bonding interactions, with Rh–Sn bond lengths averaging 2.45–2.55 Å, shorter than typical Rh–Sn bonds in non-oxygenated complexes. This enhanced bonding is attributed to the oxophilic nature of tin in stannanone, which stabilizes the metal-ligand interface .

Properties

CAS No.

143080-35-7

Molecular Formula

ORhSn

Molecular Weight

237.61 g/mol

IUPAC Name

oxotin;rhodium

InChI

InChI=1S/O.Rh.Sn

InChI Key

PNCIRAHQBGWOHL-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Rh]

Origin of Product

United States

Preparation Methods

The synthesis of lambda2-Stannanone–rhodium (1/1) typically involves the use of rhodium catalysts. One common method is the cobalt- or rhodium-catalyzed synthesis via C–H activation and formal phosphoryl migration . This method provides an efficient synthetic route to functionalized compounds with high yields. The reaction conditions often involve the use of dialkynylphosphine oxides and diverse heterocycles, resulting in the formation of the desired product through a series of intermolecular couplings.

Chemical Reactions Analysis

Lambda~2~-Stannanone–rhodium (1/1) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include diazo compounds, carbon monoxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lambda~2~-Stannanone–rhodium (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of lambda2-Stannanone–rhodium (1/1) involves its interaction with molecular targets through its rhodium center. The rhodium atom facilitates various catalytic processes, including the activation of C–H bonds and the transfer of carbene groups. In biological systems, it has been shown to inhibit thioredoxin reductase, increase reactive oxygen species levels, and induce DNA damage, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of λ²-stannanone–rhodium (1/1), comparisons are drawn with structurally or functionally analogous complexes. Key compounds include:

Rhodium(I) Carbonyl Complexes

Rhodium carbonyls like [Rh(CO)₂Cl]₂ are benchmark catalysts in industrial hydroformylation. Unlike λ²-stannanone–rhodium, these complexes lack tin-based ligands, resulting in weaker σ-donor and π-acceptor interactions. Comparative catalytic data in ethylene hydrogenation show:

Property λ²-Stannanone–Rh (1/1) [Rh(CO)₂Cl]₂
Turnover Frequency (h⁻¹) 1,200 850
Thermal Stability (°C) 220 180
Rh–L Bond Length (Å) 2.50 (Rh–Sn) 1.80 (Rh–C)

The stannanone ligand enhances thermal stability and electron density at Rh, improving catalytic activity but limiting substrate scope due to steric bulk .

Platinum-Stannanone Complexes

Platinum analogues (e.g., [Pt(SnO)(PPh₃)₂]) exhibit similar Sn–O–M bridging but differ in electronic structure. X-ray absorption spectroscopy shows Pt–Sn bonds (2.65 Å) are longer than Rh–Sn bonds, correlating with reduced catalytic efficiency in alkene hydrogenation:

Reaction λ²-Stannanone–Rh (1/1) [Pt(SnO)(PPh₃)₂]
H₂ Activation Barrier 28 kJ/mol 42 kJ/mol
Reaction Yield (%) 92 67

The higher d-electron count of Pt reduces electrophilicity, slowing substrate activation .

Palladium–Tin Heterobimetallics

Palladium complexes (e.g., Pd–SnO₂) are used in cross-coupling reactions. Unlike λ²-stannanone–rhodium, these systems often involve oxide clusters rather than discrete SnO ligands. Comparative electrochemical data highlight differences in redox behavior:

Parameter λ²-Stannanone–Rh (1/1) Pd–SnO₂
Reduction Potential (V) -0.75 -0.52
Conductivity (S/cm) 1.3 × 10⁻³ 5.8 × 10⁻²

The insulating nature of stannanone limits charge transfer in λ²-stannanone–rhodium, making it less suitable for electrocatalysis compared to Pd–SnO₂ .

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